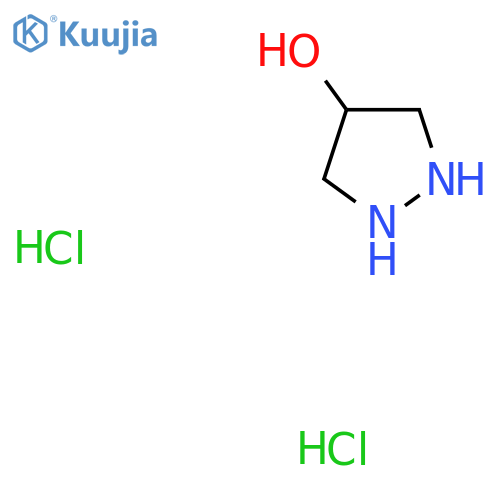Cas no 2172503-47-6 (pyrazolidin-4-ol dihydrochloride)

2172503-47-6 structure
商品名:pyrazolidin-4-ol dihydrochloride
pyrazolidin-4-ol dihydrochloride 化学的及び物理的性質
名前と識別子
-
- pyrazolidin-4-ol dihydrochloride
- 2172503-47-6
- EN300-1663777
- pyrazolidin-4-ol;dihydrochloride
-
- インチ: 1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H
- InChIKey: MCBDTXBQWXAODC-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.OC1CNNC1
計算された属性
- せいみつぶんしりょう: 160.0170183g/mol
- どういたいしつりょう: 160.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 42.1
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.3Ų
pyrazolidin-4-ol dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1663777-0.05g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 0.05g |
$336.0 | 2023-06-04 | |
| Enamine | EN300-1663777-5.0g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 5g |
$4184.0 | 2023-06-04 | |
| A2B Chem LLC | AY02428-100mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 100mg |
$561.00 | 2024-04-20 | |
| A2B Chem LLC | AY02428-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3012.00 | 2024-04-20 | |
| Enamine | EN300-1663777-50mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95.0% | 50mg |
$336.0 | 2023-09-21 | |
| Enamine | EN300-1663777-250mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95.0% | 250mg |
$714.0 | 2023-09-21 | |
| A2B Chem LLC | AY02428-50mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 50mg |
$389.00 | 2024-04-20 | |
| 1PlusChem | 1P01FICC-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3558.00 | 2023-12-19 | |
| 1PlusChem | 1P01FICC-500mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 500mg |
$1453.00 | 2023-12-19 | |
| Aaron | AR01FIKO-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3914.00 | 2025-02-11 |
pyrazolidin-4-ol dihydrochloride 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
2172503-47-6 (pyrazolidin-4-ol dihydrochloride) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
